molecular formula C13H11FN4 B14903706 2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile

2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile

Cat. No.: B14903706
M. Wt: 242.25 g/mol
InChI Key: UIFJPOYKJHDVEB-UHFFFAOYSA-N
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Description

2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom at the 2-position of the benzene ring, a nitrile group at the 6-position, and a 2-methylpyrimidin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile typically involves multiple steps. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the nitrile group and the amino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of the pyrimidinylmethylamino group.

    2-Fluoro-6-methylbenzonitrile: Lacks the pyrimidinylmethylamino group, making it less complex.

    2-Fluoro-6-aminobenzonitrile: Contains an amino group instead of the pyrimidinylmethylamino group.

Uniqueness

2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile is unique due to the presence of the 2-methylpyrimidin-4-ylmethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

2-fluoro-6-[(2-methylpyrimidin-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H11FN4/c1-9-16-6-5-10(18-9)8-17-13-4-2-3-12(14)11(13)7-15/h2-6,17H,8H2,1H3

InChI Key

UIFJPOYKJHDVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CNC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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